[3-(Sec-butoxy)phenyl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Sec-butoxy)phenyl]methanamine typically involves the reaction of 3-(sec-butoxy)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Sec-butoxy)phenyl]methanamine can undergo oxidation reactions, typically forming .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: 3-(sec-butoxy)benzaldehyde
Reduction: 3-(sec-butoxy)phenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Sec-butoxy)phenyl]methanamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(Sec-butoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- [3-(Butoxy)phenyl]methanamine
- [3-(Isobutoxy)phenyl]methanamine
- [3-(Tert-butoxy)phenyl]methanamine
Uniqueness
Properties
IUPAC Name |
(3-butan-2-yloxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9H,3,8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQTZBUPQQZDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648553 |
Source
|
Record name | 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-41-0 |
Source
|
Record name | 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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